THP-PEG10-Boc
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Overview
Description
THP-PEG10-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .
Preparation Methods
The synthesis of THP-PEG10-Boc involves the use of polyethylene glycol (PEG) as a backbone, with tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) groups as functional moieties. The synthetic route typically involves the following steps:
PEGylation: The PEG chain is functionalized with THP groups.
Protection: The THP groups are protected using Boc groups to prevent unwanted reactions during subsequent steps.
Purification: The final product is purified to achieve high purity (>95%) and stored under recommended conditions.
Chemical Reactions Analysis
THP-PEG10-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization.
Oxidation and Reduction: The PEG backbone can undergo oxidation and reduction reactions, although these are less common in the context of PROTAC synthesis.
Nucleophilic Substitution: The THP group can be substituted with other functional groups using nucleophilic reagents.
Scientific Research Applications
THP-PEG10-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies to understand protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
THP-PEG10-Boc functions as a linker in PROTACs, which work by bringing a target protein and an E3 ubiquitin ligase into close proximity. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG backbone provides flexibility and solubility, while the THP and Boc groups facilitate the attachment of various ligands .
Comparison with Similar Compounds
THP-PEG10-Boc can be compared with other PEG-based PROTAC linkers, such as:
Tos-PEG10-THP: Contains a tosyl moiety and THP protecting group, used in similar applications but with different functional groups.
THP-PEG10-THP: A homobifunctional PEG linker containing two THP groups, used for different types of PROTAC synthesis.
THP-PEG10-OH: Another PEG-based PROTAC linker with hydroxyl groups, offering different reactivity and applications.
This compound stands out due to its specific combination of THP and Boc groups, which provide unique reactivity and protection during synthesis.
Properties
Molecular Formula |
C31H60O14 |
---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C31H60O14/c1-31(2,3)45-29(32)28-42-25-24-40-21-20-38-17-16-36-13-12-34-9-8-33-10-11-35-14-15-37-18-19-39-22-23-41-26-27-44-30-6-4-5-7-43-30/h30H,4-28H2,1-3H3 |
InChI Key |
YLPMWNVXWQFYBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Origin of Product |
United States |
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